PROPAN-2-YL 2-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]-4,4,4-TRIFLUORO-3-OXOBUTANOATE
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Overview
Description
PROPAN-2-YL 2-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]-4,4,4-TRIFLUORO-3-OXOBUTANOATE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a sulfonamide group, and a naphthalene ring
Preparation Methods
The synthesis of PROPAN-2-YL 2-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]-4,4,4-TRIFLUORO-3-OXOBUTANOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-hydroxynaphthalene-2-amine to form the sulfonamide intermediate. This intermediate is then reacted with trifluoroacetic anhydride and propan-2-yl 3-oxobutanoate under specific conditions to yield the final product .
Industrial production methods for this compound may involve optimization of reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
PROPAN-2-YL 2-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]-4,4,4-TRIFLUORO-3-OXOBUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Scientific Research Applications
PROPAN-2-YL 2-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]-4,4,4-TRIFLUORO-3-OXOBUTANOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its properties can be exploited in the development of advanced materials, such as polymers with specific functionalities or as a component in organic electronic devices.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving sulfonamides and naphthalene derivatives.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]-4,4,4-TRIFLUORO-3-OXOBUTANOATE involves its interaction with specific molecular targets. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. The naphthalene ring can interact with aromatic residues in proteins, enhancing binding affinity. The trifluoromethyl group can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar compounds to PROPAN-2-YL 2-[4-(4-TERT-BUTYLBENZENESULFONAMIDO)-1-HYDROXYNAPHTHALEN-2-YL]-4,4,4-TRIFLUORO-3-OXOBUTANOATE include:
Naphthalene Derivatives: Compounds like 1-hydroxynaphthalene-2-carboxylic acid share the naphthalene core but lack the trifluoromethyl and sulfonamide groups.
Sulfonamides: Compounds such as sulfanilamide contain the sulfonamide group but do not have the naphthalene ring or trifluoromethyl group.
Trifluoromethyl Ketones: Compounds like trifluoroacetophenone have the trifluoromethyl group but lack the complex structure of the target compound.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 2-[4-[(4-tert-butylphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F3NO6S/c1-15(2)37-25(34)22(24(33)27(28,29)30)20-14-21(18-8-6-7-9-19(18)23(20)32)31-38(35,36)17-12-10-16(11-13-17)26(3,4)5/h6-15,22,31-32H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHJXOMMFKETNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1=C(C2=CC=CC=C2C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)O)C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F3NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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